7-Methoxy-3-oxo-3H-phenoxazine 10-oxide
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Overview
Description
7-Methoxy-3-oxo-3H-phenoxazine 10-oxide is a derivative of phenoxazine, a compound known for its diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . Phenoxazine derivatives exhibit a wide range of biological activities, including antioxidant, antidiabetic, antimalarial, anti-Alzheimer, antiviral, anti-inflammatory, and antibiotic properties .
Preparation Methods
The synthesis of 7-Methoxy-3-oxo-3H-phenoxazine 10-oxide involves several steps. One common method includes the oxidative cyclization of 1,2-diaminobenzenes or diphenylamines . The reaction conditions typically involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures . Industrial production methods may involve large-scale oxidative cyclization processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Methoxy-3-oxo-3H-phenoxazine 10-oxide undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and various reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-Methoxy-3-oxo-3H-phenoxazine 10-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methoxy-3-oxo-3H-phenoxazine 10-oxide involves its interaction with molecular targets such as DNA and enzymes. The compound can bind to DNA and inhibit RNA synthesis, leading to a decrease in protein synthesis . This mechanism is similar to that of other phenoxazine derivatives, such as actinomycin D, which is used as an anticancer agent .
Comparison with Similar Compounds
7-Methoxy-3-oxo-3H-phenoxazine 10-oxide can be compared with other phenoxazine derivatives, such as:
Actinomycin D: Known for its strong antitumor properties and use in chemotherapy.
Cinnabarinic Acid: Another phenoxazine derivative with significant biological activities.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological and material properties .
Properties
IUPAC Name |
7-methoxy-10-oxidophenoxazin-10-ium-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c1-17-9-3-5-11-13(7-9)18-12-6-8(15)2-4-10(12)14(11)16/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVRTKFMUHMKDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)[N+](=C3C=CC(=O)C=C3O2)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90852893 |
Source
|
Record name | 7-Methoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90852893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5748-27-6 |
Source
|
Record name | 7-Methoxy-10-oxo-3H-10lambda~5~-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90852893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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